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L-Glucose-1,2-13C2

Cat. No.: B1161208
M. Wt: 182.14
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Isotopic Labeling in Carbohydrate Research

Isotopic labeling is a foundational technique in the study of metabolic pathways and biochemical processes. By replacing atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as replacing ¹²C with ¹³C, researchers can trace the journey of molecules through biological systems. This method allows for the precise tracking and analysis of how carbohydrates are absorbed, transported, and metabolized without altering the chemical properties of the molecule itself. humankinetics.com The use of stable isotopes like ¹³C is particularly advantageous as it is non-hazardous, making it a safer alternative to radioactive isotopes for in vivo studies. clinicalresearchnewsonline.com This approach has been instrumental in a wide array of research areas, from understanding fundamental metabolic pathways to investigating the metabolism of therapeutic drugs. humankinetics.commdpi.com

Distinctive Nature of L-Glucose as a Non-Metabolizable Carbohydrate Isomer

L-glucose is the enantiomer, or mirror image, of the naturally abundant D-glucose. wikipedia.org While D-glucose is a primary source of energy for most living organisms, L-glucose is largely non-metabolizable. researchgate.netcoconote.app This is because the enzymes responsible for glucose metabolism, such as hexokinase which initiates glycolysis, are stereospecific and cannot bind to or process the L-isomer. wikipedia.org Consequently, L-glucose is not readily taken up or utilized by most cells in the same way as D-glucose. researchgate.net This metabolic inertness makes L-glucose an excellent negative control in studies of D-glucose transport and metabolism. researchgate.netnih.gov

Rationale for Site-Specific 1,2-13C2 Labeling in L-Glucose

The strategic placement of two ¹³C isotopes at the C-1 and C-2 positions of L-glucose is critical for its application in specific analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgtandfonline.com This site-specific labeling provides a distinct spectroscopic signature that allows researchers to differentiate the labeled molecule from other carbon-containing compounds in a complex biological sample. nih.govsigmaaldrich.com In techniques like metabolic flux analysis, the specific pattern of ¹³C labeling helps to elucidate the contributions of different metabolic pathways. tandfonline.comfda.gov For instance, the metabolism of D-glucose labeled at the 1 and 2 positions results in unique isotopomer distributions in downstream products, which can be used to quantify the activity of pathways like the pentose (B10789219) phosphate (B84403) pathway. physiology.orgresearchgate.net While L-glucose itself is not metabolized, the 1,2-¹³C2 labeling pattern serves as a powerful analytical tool when used as a tracer or internal standard in studies involving its metabolizable counterpart, D-glucose.

Overview of Academic Research Domains for L-Glucose-1,2-13C2

The unique properties of this compound make it a valuable tool across several research domains:

Metabolic Flux Analysis (MFA): In studies using its counterpart, D-Glucose-1,2-13C2, researchers can trace the flow of carbon atoms through metabolic networks. tandfonline.comfda.gov This allows for the quantification of reaction rates within central carbon metabolism, providing insights into cellular physiology in health and disease. physiology.org

Biomolecular NMR Spectroscopy: Site-specific ¹³C labeling is crucial for simplifying complex NMR spectra and enabling the study of molecular structure and dynamics. acs.orgnih.gov While directly studying the non-metabolized this compound can provide information on transport and binding, the labeling strategy is more commonly applied to D-glucose for dynamic studies of proteins and other biomolecules. sigmaaldrich.comsigmaaldrich.com

Metabolomics: Labeled compounds are used as internal standards for the accurate quantification of metabolites in complex biological samples. isotope.com The known concentration and distinct mass of this compound allow it to be spiked into samples to correct for variations in sample preparation and instrument response.

Drug Development: Stable isotope-labeled compounds are used as tracers in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drug candidates. medchemexpress.com

Properties

Molecular Formula

C₄¹³C₂H₁₂O₆

Molecular Weight

182.14

Synonyms

FM 602-1,2-13C2;  L(-)-Glucose-1,2-13C2;  Levoglucose-1,2-13C2;  l-Glucose-1,2-13C2; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for L Glucose 1,2 13c2

Historical Development of L-Glucose Synthesis Routes

The journey to synthesize L-sugars, the mirror images of their naturally abundant D-counterparts, has been a long-standing pursuit in carbohydrate chemistry. Early efforts by pioneers like Emil Fischer in the late 19th century laid the groundwork for understanding sugar stereochemistry, which is fundamental to these synthetic endeavors. numberanalytics.comthyroid.org Historically, the synthesis of L-sugars has often relied on the chemical manipulation of readily available D-sugars. rhhz.net

One established strategy involves a "head-to-tail" inversion of a D-sugar. rhhz.net This approach typically includes the reduction of the aldehyde group at the C-1 position to a primary alcohol and the simultaneous oxidation of the primary alcohol at the C-6 position to an aldehyde. rhhz.net This effectively inverts the stereochemical designation of the sugar. For instance, derivatives of D-glucose have been successfully converted to L-gulose, L-galactose, and L-glucose through such functional group interchanges. rhhz.net Another historical method, the Ruff degradation, allows for the shortening of the carbon chain of a sugar, which can be a step in more complex synthetic pathways. mdpi.com This process involves the oxidation of an aldehyde to a carboxylic acid followed by oxidative decarboxylation, resulting in a sugar with one less carbon. mdpi.com

These foundational chemical transformations have paved the way for more sophisticated and stereoselective synthetic routes, including those necessary for incorporating isotopic labels at specific positions.

Targeted Isotopic Incorporation Strategies at C-1 and C-2 Positions for L-Glucose-1,2-¹³C₂

The precise placement of ¹³C isotopes at the C-1 and C-2 positions of L-glucose requires highly controlled synthetic strategies. When a labeled substrate like [1,2-¹³C] glucose is metabolized, the resulting labeling patterns in downstream products provide valuable information about metabolic pathways. creative-proteomics.com

Chemoenzymatic Synthetic Approaches for L-Glucose-1,2-¹³C₂

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical methods. This hybrid approach is particularly advantageous for creating complex, isotopically labeled molecules. semanticscholar.orgscispace.commdpi.com Enzymes, with their inherent stereoselectivity, can be employed to introduce or modify specific chiral centers, a critical step in L-sugar synthesis. numberanalytics.com For instance, engineered enzymes like epimerases or isomerases can potentially convert a D-sugar precursor into its L-counterpart. numberanalytics.com

While direct chemoenzymatic synthesis of L-Glucose-1,2-¹³C₂ is not extensively documented in publicly available literature, the principles are well-established. A plausible route could involve the enzymatic conversion of a doubly labeled precursor. The synthesis of ¹³C-labeled nucleotide sugars, which are substrates for many glycosyltransferases, has been achieved and demonstrates the feasibility of this approach. oup.comnih.gov

Stereoselective Chemical Synthesis Routes for L-Glucose-1,2-¹³C₂

Stereoselective chemical synthesis offers a powerful alternative for constructing L-Glucose-1,2-¹³C₂. These methods often involve building the sugar backbone from smaller, achiral starting materials, using asymmetric catalysis to establish the correct stereochemistry. mdpi.com

A notable strategy for synthesizing labeled L-sugars involves the homologation of a chiral precursor using a Wittig reaction. This has been successfully applied to the synthesis of 1,2-¹³C₂-L-fucose. thieme-connect.comresearchgate.net This approach utilizes a labeled Wittig reagent to introduce the ¹³C atoms at the C-1 and C-2 positions. Subsequent asymmetric dihydroxylation establishes the necessary stereocenters. thieme-connect.comresearchgate.net A similar strategy could be adapted for L-glucose synthesis, starting from an appropriate labeled precursor.

Another powerful technique is the Sharpless asymmetric epoxidation, which can be used iteratively to build up the hexose (B10828440) skeleton from achiral starting materials, with the potential to introduce isotopic labels at desired positions. mdpi.com For example, the synthesis of all eight L-hexoses, including L-glucose, has been achieved from achiral furan, demonstrating the power of this de novo asymmetric approach. mdpi.com

Precursor Sourcing and Isotope Enrichment Techniques for L-Glucose-1,2-¹³C₂

The synthesis of L-Glucose-1,2-¹³C₂ is fundamentally dependent on the availability of starting materials enriched with the ¹³C isotope. These precursors are typically produced through specialized methods and are commercially available from various suppliers.

Commonly used ¹³C-labeled precursors for the synthesis of labeled biomolecules include glucose, pyruvate, and acetate (B1210297) isotopologues. biorxiv.orgresearchgate.netnih.gov For introducing the ¹³C label at the C-1 and C-2 positions, a precursor such as [1,2-¹³C₂]acetate or a similarly labeled two-carbon fragment would be a logical starting point for a convergent synthetic strategy. nih.gov Alternatively, for syntheses starting from larger molecules, precursors like [1,2-¹³C₂]glucose itself could be used, although this would likely be part of a more complex series of reactions to invert the stereochemistry to the L-configuration. nih.govnih.gov

The enrichment of these precursors to a high isotopic purity, often 99 atom % ¹³C, is crucial for the success of subsequent experiments that rely on detecting the ¹³C label. sigmaaldrich.com This high level of enrichment ensures a strong signal in analytical techniques like NMR spectroscopy and mass spectrometry.

Purification and Isotopic Characterization Methodologies for L-Glucose-1,2-¹³C₂

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and correct isotopic labeling of L-Glucose-1,2-¹³C₂.

Purification of sugars often involves techniques like chromatography. ethz.ch For isotopically labeled sugars, methods such as solid-phase extraction (SPE) can be employed to remove impurities without altering the isotopic composition. ethz.ch It is critical that the purification process itself does not introduce isotopic fractionation. sci-hub.se

The primary methods for characterizing isotopically labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: ¹³C-NMR is a powerful, non-destructive technique for determining the precise location of ¹³C labels within a molecule. oup.comiosrjournals.org The chemical shifts and coupling patterns in the ¹³C spectrum provide unambiguous evidence of the isotopic incorporation at the C-1 and C-2 positions. iosrjournals.orgresearchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm the connectivity of the carbon skeleton. iosrjournals.org

Mass Spectrometry: MS is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. creative-proteomics.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently used. creative-proteomics.comnih.govmdpi.com By analyzing the fragmentation patterns of the derivatized sugar, it is possible to confirm the positions of the isotopic labels. nih.govnih.gov For example, derivatization of glucose to methylglucosamine can induce cleavage between the C-1 and C-2 carbons, allowing for the differentiation of C1 and C2 labeled isotopomers. nih.govnih.gov

The following table summarizes the key analytical techniques used for characterization:

Analytical TechniqueInformation Obtained
¹³C-NMR Spectroscopy - Confirms the position of ¹³C labels- Provides structural information based on chemical shifts and coupling constants
Mass Spectrometry (MS) - Determines the molecular weight and isotopic enrichment- Fragmentation patterns can confirm label positions
Gas Chromatography-MS (GC-MS) - Separation and mass analysis of volatile derivatives
Liquid Chromatography-MS (LC-MS) - Separation and mass analysis of non-volatile compounds

Derivatization Strategies for Enhanced Research Utility of L-Glucose-1,2-¹³C₂

To improve their analytical properties, such as volatility for GC analysis or ionization efficiency for MS, monosaccharides are often chemically modified through derivatization. sci-hub.seacs.orgnih.govcreative-biolabs.com

Common derivatization strategies include:

Silylation: Trimethylsilylation (TMS) is a common method to increase the volatility of sugars for GC-MS analysis. creative-biolabs.com

Acetylation: Acetylation of hydroxyl groups is another technique to prepare volatile derivatives. sci-hub.se

Oxime formation: Reaction with hydroxylamine (B1172632) derivatives can be used to modify the aldehyde group. nih.gov

Boronate ester formation: Reaction with butylboronic acid can be used for GC/C/irm-MS analysis. sci-hub.se

PMP Derivatization: Labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP) enhances detection sensitivity in HPLC and LC-MS. creative-biolabs.comescholarship.org

These derivatization reactions must be carefully chosen and optimized to avoid isotopic fractionation and to ensure high reaction yields. sci-hub.se For instance, a paired derivatization approach using isotopically labeled reagents can improve the accuracy and precision of quantification in complex biological samples. acs.orgnih.gov The derivatization of glucose to methylglucosamine has been shown to be particularly useful for distinguishing between C1 and C2 labeled glucose by tandem mass spectrometry. nih.govnih.gov

The following table lists some common derivatization reagents and their applications:

Derivatization ReagentApplicationAnalytical Technique
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)SilylationGC-MS
Acetic Anhydride (B1165640)AcetylationGC-MS
Methylboronic AcidBoronate Ester FormationGC/C/irm-MS
O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA)Oxime FormationLC-MS/MS
1-phenyl-3-methyl-5-pyrazolone (PMP)PMP LabelingHPLC, LC-MS
MethylamineFormation of MethylglucosamineTandem MS

Advanced Analytical Techniques for Characterizing L Glucose 1,2 13c2 in Complex Research Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Integrity of L-Glucose-1,2-13C2

NMR spectroscopy is an unparalleled non-destructive technique for determining the detailed molecular structure and confirming isotopic labeling in solution. It provides definitive evidence of not only the presence of the ¹³C isotopes but also their exact location within the L-Glucose molecule.

High-Resolution ¹H NMR for this compound Analysis

High-resolution proton (¹H) NMR analysis provides the first indication of successful isotopic labeling. In an unlabeled glucose molecule, each proton signal appears as a multiplet due to spin-spin coupling with neighboring protons. However, the introduction of ¹³C isotopes at positions C-1 and C-2 introduces additional couplings and effects that alter the ¹H NMR spectrum in a predictable manner.

The protons directly bonded to the labeled carbons (H-1 and H-2) will exhibit large one-bond couplings (¹JC,H), splitting their signals into doublets. Furthermore, adjacent protons will show smaller two-bond (²JC,H) or three-bond (³JC,H) couplings. The presence of a ¹³C atom also induces a small upfield shift on the attached proton's resonance frequency, known as the isotope effect, which is typically in the range of -1.5 to -4.4 parts per billion (ppb) for glucose. nih.gov Observing these specific couplings and shifts confirms the presence and location of the ¹³C labels.

Table 1: Expected ¹H NMR Parameters for this compound This interactive table summarizes the key ¹H NMR features expected for the protons most affected by the isotopic labels.

ProtonExpected Effect of ¹³C LabelingTypical Coupling Constant (Hz)Isotope Shift (ppb)
H-1 Signal split into a doublet by one-bond coupling to ¹³C-1.¹JC1,H1 ≈ 160-170-1.5 to -4.4 nih.gov
H-2 Signal split into a doublet by one-bond coupling to ¹³C-2.¹JC2,H2 ≈ 145-150-1.5 to -4.4 nih.gov
H-3 Additional smaller splitting from two-bond coupling to ¹³C-2.²JC2,H3 ≈ 1-5< -1.0 nih.gov

¹³C NMR Spectroscopic Probing of ¹³C Enrichment and Coupling Patterns of this compound

Carbon-13 (¹³C) NMR spectroscopy offers the most direct method for verifying the isotopic enrichment and positional integrity of this compound. In a standard ¹³C NMR spectrum, signals from natural abundance ¹³C (~1.1%) are detected. For this compound with an isotopic purity of ~99 atom %, the signals corresponding to C-1 and C-2 will be intensely magnified.

Crucially, the adjacent labeling at C-1 and C-2 results in homonuclear ¹³C-¹³C spin-spin coupling. nih.gov This causes the signals for C-1 and C-2 to appear as doublets, a direct consequence of each nucleus coupling to its ¹³C neighbor. The magnitude of this one-bond coupling constant (¹JC1,C2) is characteristic of a C-C single bond, providing unambiguous evidence that the labels are in adjacent positions. nih.gov The chemical shifts of these signals confirm their identity as C-1 and C-2 carbons of the glucose ring.

Two-Dimensional NMR Techniques for Structural Confirmation of Labeled this compound

While 1D NMR provides strong evidence, two-dimensional (2D) NMR techniques are employed for complete and unambiguous structural confirmation. diva-portal.orgnih.gov These experiments correlate different nuclei through their bonding framework, mapping the entire molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone 2D NMR experiment that correlates each proton with its directly attached carbon. frontiersin.orgnih.gov For this compound, an HSQC spectrum would show strong cross-peaks connecting the H-1 signal to the intense ¹³C-1 signal and the H-2 signal to the intense ¹³C-2 signal. This definitively confirms the positions of the labels relative to the proton backbone.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear experiments reveal proton-proton couplings. diva-portal.orgnih.gov A COSY spectrum maps protons that are coupled across two or three bonds, allowing for the step-by-step tracing of the proton network from H-1 to H-6, confirming the integrity of the glucose carbon skeleton.

¹³C-¹³C Correlation Experiments: Techniques like (H)CC-CT-COSY can directly trace the carbon skeleton through ¹³C-¹³C correlations, providing a direct map of the carbon connectivity. diva-portal.orgnih.govdiva-portal.org In the case of this compound, a strong cross-peak between C-1 and C-2 would be the most prominent feature, directly visualizing the labeled bond.

Together, these 2D NMR methods provide an exhaustive and definitive confirmation of the molecular structure, isotopic enrichment, and precise positional integrity of this compound.

Mass Spectrometry (MS) for Isotopic Abundance and Molecular Integrity of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of this compound, thereby verifying its isotopic composition and enabling its quantification in complex biological samples.

High-Resolution MS for Precise Mass Isotopomer Determination of this compound

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, measures molecular masses with extremely high precision (typically to four or five decimal places). This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS confirms the incorporation of two ¹³C atoms. An unlabeled L-glucose molecule (¹²C₆H₁₂O₆) has a calculated monoisotopic mass of 180.06339 u. The labeled molecule (¹²C₄¹³C₂H₁₂O₆) has a distinct theoretical mass of 182.07024 u. sigmaaldrich.com An HRMS analysis will show a spectrum where the most abundant peak (the base peak) is at m/z 182.07, corresponding to the M+2 isotopomer. biorxiv.org The high accuracy of the measurement allows for the unambiguous confirmation of the elemental formula, verifying the molecular integrity and isotopic abundance. researchgate.net

Table 2: Precise Mass Determination of this compound by HRMS This interactive table shows the theoretical mass difference between unlabeled L-Glucose and its M+2 isotopomer.

CompoundFormulaTheoretical Monoisotopic Mass (u)
Unlabeled L-GlucoseC₆H₁₂O₆180.06339
This compound ¹²C₄¹³C₂H₁₂O₆182.07024 sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used hyphenated technique for the separation and quantification of small molecules, including sugars, from complex mixtures. nih.govnih.gov Since sugars like glucose are non-volatile, a chemical derivatization step is required prior to analysis to make them suitable for gas chromatography. masonaco.orgshimadzu.com Common derivatization methods include trimethylsilylation (TMS) or conversion to their oxime-TMS derivatives. masonaco.org

Once derivatized, the sample is injected into the gas chromatograph, where the this compound derivative is separated from other components based on its boiling point and interaction with the GC column. It elutes at a characteristic retention time. The eluting compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern, with key fragments containing the C-1 and C-2 carbons appearing at a mass two units higher than the corresponding fragments from an unlabeled glucose standard. masonaco.org

This known mass difference is exploited for highly selective and sensitive quantification using methods like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). mdpi.com By monitoring the specific m/z values for the labeled compound, it can be accurately quantified even at low concentrations in complex biological matrices such as blood plasma or cell extracts. shimadzu.commdpi.com

Table 3: Example GC-MS Analytical Method for Labeled Glucose Analysis This table outlines typical parameters for a GC-MS method used for the analysis of derivatized sugars. masonaco.org

ParameterSpecification
Derivatization Trimethylsilylation (TMS) of oximes
GC Column VF-5MS (or similar), 25 m x 0.2 mm x 0.33 µm
Carrier Gas Helium or Hydrogen
Injection Mode Splitless
Oven Program Example: 130°C hold 1 min, ramp 8°C/min to 195°C, ramp 3°C/min to 204°C, ramp 12°C/min to 290°C, hold 3 min masonaco.org
MS Ionization Electron Ionization (EI)
MS Detection Mode Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Analysis in Complex Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the quantification of this compound in intricate biological matrices. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analysis of metabolites derived from 1,2-¹³C₂ glucose is a common application, allowing researchers to trace metabolic pathways. nih.gov

For analysis, samples such as cell extracts or culture media are typically prepared through protein precipitation and extraction, often using a mixture of water and acetonitrile (B52724). nih.gov While direct analysis of underivatized sugars is possible, derivatization can be employed to enhance chromatographic retention and ionization efficiency. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) allows for the quantification of lactate (B86563) isotopologues derived from [1,2-¹³C₂]glucose. researchgate.net

The LC system separates the analyte from other matrix components before it enters the mass spectrometer. The mass spectrometer is typically a triple quadrupole (QqQ) instrument operated in dynamic Multiple Reaction Monitoring (dMRM) mode. nih.gov This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For this compound, the precursor ion would be the molecule itself (with a mass-to-charge ratio reflecting the two ¹³C atoms), and the product ions are specific fragments generated through collision-induced dissociation (CID). osu.edu This allows for the differentiation of various isotopologues, such as distinguishing ¹³C₁ and ¹³C₂ labeled glucose molecules. osu.edu

The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for matrix effects and variations in instrument response. osu.edu While methods are often developed for the more common D-glucose enantiomer, the analytical principles and parameters are directly applicable to this compound, as they are chemically identical in non-chiral environments.

Table 1: Exemplary LC-MS/MS Parameters for ¹³C₂-Glucose Analysis This table is a composite of typical parameters and may require optimization for specific applications.

ParameterDescriptionSource(s)
Sample Preparation Protein precipitation and extraction with H₂O:Acetonitrile (1:1, v:v). nih.gov
LC System Agilent 1290 Infinity II HPLC or similar UHPLC system. nih.gov
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase with ion-pairing agents. semanticscholar.orgmdpi.com
Mobile Phase Gradients of acetonitrile and aqueous buffers (e.g., ammonium (B1175870) acetate). mdpi.com
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Agilent 6495). nih.gov
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for underivatized sugars. derpharmachemica.com
Analysis Mode Dynamic Multiple Reaction Monitoring (dMRM) or Selected Ion Monitoring (SIM). nih.govmdpi.com
Precursor/Product Ions Specific m/z transitions are selected to quantify the M+2 isotopologue and its metabolites. researchgate.netosu.edu

Chromatographic Separation Methods for this compound Isolation and Purity Assessment

Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale of the separation and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of sugars. shimadzu.com Several HPLC modes can be utilized for this compound.

Chiral Chromatography: To separate L-glucose from its D-glucose enantiomer, chiral HPLC is required. A column such as the Chiralpak AD-H can be used to resolve enantiomers and anomers of various carbohydrates. nih.gov This is critical for verifying the enantiomeric purity of this compound.

Ligand-Exchange Chromatography: This mode uses columns packed with a sulfonated polystyrene-divinylbenzene resin loaded with metal counterions (e.g., Ca²⁺, Pb²⁺). shimadzu.com Separation is based on the differential formation of complexes between the sugar's hydroxyl groups and the metal ions. Columns like the Shodex Sugar SP0810, often operated at high temperatures (e.g., 80 °C) with water as the mobile phase, are effective for separating monosaccharides. shimadzu.compharmainfo.in

Anion-Exchange Chromatography: High-performance anion-exchange chromatography (HPAE), typically performed under high pH conditions, can separate neutral oligosaccharides and their positional isomers with high resolution. pnas.org

Partition Chromatography: Normal-phase chromatography using an amino-bonded silica (B1680970) column is suitable for separating monosaccharides up to oligosaccharides. shimadzu.com

Detection in HPLC for purity assessment can be achieved using a Refractive Index Detector (RID), which is a universal detector for carbohydrates, or an Evaporative Light Scattering Detector (ELSD). derpharmachemica.compharmainfo.in For highest specificity, coupling HPLC to a mass spectrometer (HPLC-MS) is the preferred method. derpharmachemica.com

Table 2: HPLC Separation Modes for this compound

Separation ModeStationary Phase (Example)Mobile Phase (Typical)PrincipleApplicationSource(s)
Chiral Chiralpak AD-HAcetonitrile/Alcohol mixturesEnantioselective interactionsEnantiomeric purity (L vs. D) nih.gov
Ligand Exchange Sulfonated polystyrene with Ca²⁺ or Pb²⁺ counterions (e.g., Shodex SP0810)WaterComplex formation with metal ionsIsolation from other sugars shimadzu.compharmainfo.in
Anion Exchange Pellicular anion-exchange resin (e.g., Dionex CarboPac)NaOH solutionsIon exchange of weakly acidic sugar hydroxylsHigh-resolution isomer separation pnas.org
Normal Phase Amino-propyl bonded silicaAcetonitrile/WaterPartitioning between polar stationary phase and less polar mobile phaseSeparation of mono- and oligosaccharides shimadzu.com

Gas Chromatography (GC) of this compound

Gas Chromatography (GC) is a high-resolution separation technique that, when coupled with mass spectrometry (GC-MS), is frequently used for metabolic flux analysis. nih.gov Since carbohydrates like L-glucose are non-volatile, a chemical derivatization step is mandatory to increase their volatility and thermal stability. ajrsp.com

A common derivatization procedure involves a two-step reaction: oximation followed by silylation or acetylation. For example, methoxime-peracetate (MOA) derivatives can be formed and analyzed by GC-MS. ajrsp.comnih.gov The analysis of the resulting fragments in the mass spectrometer allows for the determination of ¹³C labeling patterns. For instance, the fragmentation of D-glucose-MOA derived from [1,2-¹³C₂] D-glucose yields characteristic fragments like a C1-C2 fragment at m/z 133 (M+2), which can be used for quantification. ajrsp.comnih.gov

The GC separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. A temperature program is used to elute the derivatized sugars. sci-hub.se Ionization in the mass spectrometer can be either by Electron Ionization (EI) or Chemical Ionization (CI), with CI often being preferred for better quantification of saccharide isotopomers. nih.govresearchgate.net

Table 3: Typical GC-MS Method for this compound Analysis

ParameterDescriptionSource(s)
Derivatization Oximation (e.g., with methoxylamine hydrochloride in pyridine) followed by acetylation or silylation (e.g., with acetic anhydride (B1165640) or BSTFA). nih.govsci-hub.se
GC Column Capillary column (e.g., DB-5ms, HP-5). ajrsp.com
Injection Mode Split injection. nih.gov
Temperature Program Isothermal hold followed by a temperature ramp (e.g., 205°C held for 15 min, then ramp to 250°C). nih.gov
Carrier Gas Helium. sci-hub.se
MS Ionization Electron Ionization (EI) or Chemical Ionization (CI). nih.govresearchgate.net
MS Analysis Full scan to identify fragments or Selected Ion Monitoring (SIM) for quantification of specific isotopomer fragments (e.g., m/z 133 for the C1-C2 fragment). nih.gov

Application of L Glucose 1,2 13c2 in Preclinical Biochemical and Cell Biology Research Methodologies

Investigation of Carbohydrate Transport Mechanisms Using L-Glucose-1,2-13C2 in Cellular and Organ Models

The unique biochemical inertness of this compound allows researchers to isolate and study the physical processes of molecular transport across cell membranes, independent of downstream metabolic events.

A primary application of this compound is to define the baseline of non-specific membrane transport, thereby enabling the precise characterization of specific glucose transporters like the facilitative glucose transporters (GLUT) and the sodium-glucose cotransporters (SGLT). mdpi.comnih.gov Because L-glucose has a very low affinity for these transporters, its uptake rate is often used as a measure of passive diffusion or non-saturable transport across the cell membrane.

Research has demonstrated that the affinity of transporters for L-glucose is substantially lower than for D-glucose. For instance, studies on human SGLT1 have shown that the affinity for D-glucose is over two orders of magnitude greater than for L-glucose, confirming that L-glucose is a very poor substrate. jst.go.jp By comparing the uptake kinetics of D-glucose with that of this compound in the same system, researchers can subtract the non-specific, L-glucose-measured component from the total D-glucose uptake. This isolates the true transporter-mediated kinetics (Vmax and Km) of the GLUT or SGLT proteins being studied.

Table 1: Comparative Affinity of Glucose Transporters for D-Glucose vs. L-Glucose

TransporterSubstrateReported Affinity (Km or K0.5)Key Finding
Human SGLT1D-Glucose~0.4 mMAffinity for D-Glucose is over 100-fold higher than for L-Glucose, indicating high specificity. jst.go.jp
L-Glucose>50 mM
General GLUT Transporters (e.g., GLUT1)D-Glucose1-7 mML-Glucose is poorly transported, serving as a marker for non-facilitated diffusion across the membrane. jst.go.jpwikipedia.org
L-GlucoseVery High / Not Significant

The cellular uptake dynamics of this compound differ fundamentally from those of D-glucose. While D-glucose uptake is rapid and follows Michaelis-Menten kinetics, becoming saturated at high concentrations, the uptake of L-glucose is typically slow, linear, and non-saturable over a wide range of concentrations. jst.go.jp This linear uptake is characteristic of passive diffusion or a very low-affinity transport process that is not easily saturated.

Because this compound is not phosphorylated by hexokinase upon entering the cell, it does not become metabolically "trapped" like D-glucose (which is converted to glucose-6-phosphate). snmjournals.orgjst.go.jp This allows for the study of transport in its purest form. The rate of accumulation of this compound within a cell is therefore directly proportional to the membrane's permeability to the molecule. This makes it an ideal tracer for measuring changes in membrane permeability under various experimental conditions, such as exposure to toxins, drugs, or pathological states that might alter cell membrane integrity.

Just as this compound can be used to study uptake, it is also valuable for characterizing efflux pathways. Since the molecule is not metabolized and trapped within the cell, its movement out of the cell is governed by the concentration gradient and membrane permeability. After pre-loading cells with this compound, researchers can monitor its rate of appearance in the extracellular medium to study passive efflux. This provides a clean model for understanding how small, non-metabolized molecules are cleared from the cytoplasm, without the confounding factors of active transport or metabolic conversion that affect D-glucose. This is particularly relevant for understanding how cells might remove xenobiotics or other non-metabolizable solutes.

Tracing Distribution and Clearance of Non-Metabolizable Analogs in Research Models Using this compound

In whole-organism models, this compound is used to trace the distribution and permeability of biological barriers, providing insights into physiological and pathological processes.

Biodistribution studies with labeled L-glucose analogs provide a map of its movement and accumulation throughout the body. Unlike metabolically active tracers that accumulate in tissues with high energy demand, this compound primarily distributes within the extracellular and vascular spaces. Its accumulation in the interstitial space of tissues is largely dependent on vascular permeability. snmjournals.org

In preclinical animal models, this property is exploited to identify areas of inflammation or injury. For example, in studies of thermal injury, radiolabeled L-glucose analogs rapidly accumulate at the site of the burn and surrounding inflamed tissue. snmjournals.org This increased uptake is not due to cellular metabolism but to the increased leakiness of blood vessels in the inflamed area. In contrast, healthy tissues with intact vasculature show rapid washout of the tracer. snmjournals.org By measuring the concentration of this compound in various organs over time, researchers can quantify changes in tissue permeability associated with disease.

Table 2: Illustrative Biodistribution of L-Glucose Analog in a Mouse Model of Inflammation

TissueUptake in Control (Healthy) Tissue (Relative Units)Uptake in Inflamed/Injured Tissue (Relative Units)Interpretation
Skin1.05.2Significantly higher accumulation in injured tissues reflects increased vascular permeability, not metabolic uptake. snmjournals.org
Muscle0.83.5
Gut1.54.1
Brain0.10.2Minimal uptake in both conditions reflects the intactness of the blood-brain barrier. mdpi.com
Note: Data are illustrative, based on findings from studies using F-18 labeled L-glucose analogs. snmjournals.org

The blood-brain barrier (BBB) is a highly selective barrier that strictly regulates the passage of substances from the bloodstream into the central nervous system. Glucose transport across the BBB is predominantly mediated by the GLUT1 transporter, which has a high affinity for D-glucose but not L-glucose. wikipedia.orgmdpi.com

Consequently, this compound is an excellent marker for assessing BBB integrity. mdpi.comembopress.org In a healthy state, the concentration of L-glucose that crosses the BBB is negligible. However, in pathological conditions such as traumatic brain injury, stroke, or neuroinflammatory diseases, the tight junctions between endothelial cells of the BBB can be compromised, leading to increased permeability. mdpi.comembopress.org An increase in the concentration of this compound detected in the brain tissue or cerebrospinal fluid of an animal model is a direct quantitative measure of this barrier breakdown. This allows researchers to study the mechanisms of BBB damage and to evaluate the efficacy of therapeutic agents designed to restore its integrity. embopress.org

Characterization of Excretion and Elimination Pathways for this compound

The study of excretion and elimination pathways is fundamental to understanding the in vivo fate of any compound. For this compound, its metabolic inertness is the primary determinant of its physiological disposition. Because L-glucose does not readily enter the major metabolic pathways like glycolysis, it is largely unrecognized by the cellular machinery that transports and catabolizes D-glucose. nih.govmedchemexpress.com

In preclinical models, it is expected that intravenously or intraperitoneally administered this compound would be subject to renal filtration and subsequently excreted in the urine largely in its unmetabolized form. The isotopic label (¹³C₂) does not alter the compound's chemical or biological properties, acting solely as a tracer for quantification. medchemexpress.com Therefore, preclinical studies characterizing its pharmacokinetics would involve the collection of urine and plasma over time. Analysis by mass spectrometry would track the disappearance of the M+2 isotopologue from circulation and its corresponding appearance in urine, allowing for the determination of key parameters such as renal clearance and elimination half-life. This behavior makes it a useful marker for glomerular filtration rate in some research contexts.

Utilization of this compound as an Internal Standard in Quantitative Metabolomics and Biochemical Assays

One of the most powerful applications of stable isotope-labeled compounds is their use as internal standards (IS) in quantitative mass spectrometry. mdpi.com this compound is ideally suited for this role when quantifying L-glucose in a sample, while its D-isomer counterpart, D-Glucose-1,2-13C2, is frequently used to quantify endogenous D-glucose. mz-at.de The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of the labeled standard to a sample before any processing steps. mdpi.com

In IDMS, the isotopically labeled internal standard co-elutes with the unlabeled analyte during chromatographic separation and is detected simultaneously by the mass spectrometer. nih.gov Because the IS and analyte are chemically identical, they exhibit the same ionization efficiency. mdpi.com A calibration curve is constructed by analyzing standards containing fixed amounts of the IS (e.g., this compound) and varying concentrations of the unlabeled analyte (L-glucose). The ratio of the analyte's mass spectrometric signal to the IS signal is plotted against the analyte's concentration.

The concentration of the analyte in an unknown sample is then determined by adding the same amount of IS, measuring the resulting signal ratio, and interpolating this value on the calibration curve. mz-at.de This normalization to the internal standard's signal provides high accuracy and precision. osu.edu

Table 1: Example of Isotope Dilution Mass Spectrometry Data for Glucose Quantification This table illustrates the principle using D-glucose and its labeled standard, as it is a common application. The same principle applies directly to L-glucose and this compound.

SampleAnalyte (D-Glucose) Concentration (µM)IS (D-Glucose-1,2-13C2) Concentration (µM)Analyte Signal (m/z 179.1)IS Signal (m/z 181.1)Signal Ratio (Analyte/IS)
Cal 1105020,000100,0000.20
Cal 2255050,000100,0000.50
Cal 35050100,000100,0001.00
Cal 410050200,000100,0002.00
Unknown?5075,000100,0000.75

Based on the calibration curve, the unknown sample with a signal ratio of 0.75 would have a concentration of 37.5 µM.

A significant challenge in quantitative analysis of biological samples is the variability introduced during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and the "matrix effect". nih.gov The matrix effect refers to the suppression or enhancement of the analyte's ionization in the mass spectrometer source due to co-eluting compounds from the complex biological sample (e.g., salts, lipids). embopress.org

An ideal internal standard co-elutes and experiences the exact same processing variability and matrix effects as the analyte. mdpi.com this compound, being chemically identical to L-glucose, fulfills this requirement perfectly. medchemexpress.com Any loss of material during an extraction step will affect both the analyte and the IS equally, leaving their ratio unchanged. Similarly, any ion suppression or enhancement from the sample matrix will impact both molecules to the same degree, again preserving the accuracy of their measured ratio. embopress.org This robustly corrects for analytical artifacts that would otherwise lead to inaccurate quantification. mz-at.de

Investigation of Non-Metabolic Biological Roles and Effects of this compound

L-Glucose, the stereoisomer of the metabolically crucial D-Glucose, is not readily metabolized by most organisms and therefore serves as a valuable tool in disentangling the non-metabolic effects of sugars from their caloric and metabolic consequences. The isotopically labeled form, this compound, while primarily used as a tracer in metabolic studies, is instrumental in research aimed at understanding physiological and cellular processes that are independent of classical glucose metabolism. Since the isotopic labeling at the C-1 and C-2 positions does not alter the fundamental non-metabolic biological activity of the L-Glucose molecule, findings related to L-Glucose are directly applicable to understanding the potential roles of its labeled counterpart in specific research contexts.

Research utilizing L-Glucose in animal models has revealed significant physiological responses, particularly in the domains of memory and cognitive function. Although L-Glucose does not readily cross the blood-brain barrier, its peripheral administration has been shown to produce notable effects on brain function, suggesting indirect mechanisms of action.

One key area of investigation has been the impact of L-Glucose on memory enhancement. Studies in mice have demonstrated that the intraperitoneal administration of L-Glucose can improve performance in spatial learning tasks. For instance, in the Morris water maze, a widely used paradigm for assessing spatial learning and memory, mice treated with L-Glucose exhibited significantly shorter escape latencies compared to saline-treated control groups. nih.gov These improvements were observed in both reference memory (long-term spatial memory) and working memory (short-term spatial memory) tasks. nih.gov This suggests that even a non-metabolizable sugar can influence cognitive processes.

The prevailing hypothesis for this memory-enhancing effect points towards the peripheral nervous system. The cognitive improvements induced by L-Glucose were negated when co-administered with peripherally acting cholinergic antagonists. nih.gov Specifically, the use of methyl-scopolamine, a muscarinic receptor blocker that does not cross the blood-brain barrier, and hexamethonium, a peripherally acting nicotinic receptor blocker, reversed the memory-facilitating effects of L-Glucose. nih.gov These findings strongly suggest that the mechanism of action for L-Glucose on memory involves the facilitation of acetylcholine (B1216132) synthesis or release within the peripheral nervous system. nih.gov

In contrast to the clear effects on memory, the influence of L-Glucose on food intake is less straightforward. While some studies suggest that L-Glucose can promote food intake, other research indicates that chronic ingestion of L-Glucose does not suppress food intake. This is an area of ongoing investigation, with studies exploring how sweet taste perception without caloric consequence influences appetite and satiety signals. For example, while D-glucose ingestion has been shown to reduce brain activity in the hypothalamus (an area associated with hunger) and increase functional connectivity with the striatum, promoting satiety, the effects of non-caloric sugars like L-glucose on these pathways are still being elucidated. mdpi.comjwatch.org

Interactive Table: Research Findings on Physiological Responses to L-Glucose in Animal Models

Physiological Parameter Animal Model Key Findings Proposed Mechanism Citation
Memory (Place Learning) Male MiceEnhanced place learning in the Morris water maze; significantly shorter escape latencies.Mediated by facilitated acetylcholine synthesis and/or release in the peripheral nervous system. nih.gov
Memory (Reference and Working) Male MiceFacilitated performance on both reference and working memory tasks.Reversed by peripherally acting cholinergic antagonists (methyl-scopolamine and hexamethonium). nih.gov
Food Intake RodentsSome evidence suggests promotion of food intake, while other studies show no suppression of food intake with chronic ingestion.Ongoing investigation into the effects of non-caloric sweet taste on appetite and satiety hormone pathways. mdpi.comjwatch.org
Cognitive Function Animal ModelsExcess consumption of other sugars (glucose, fructose) has been linked to memory and cognitive deficiencies.High blood glucose can affect brain functional connectivity and lead to brain atrophy. harvard.edu

Elucidation of Specific Cellular or Molecular Interactions Independent of Classic Glucose Metabolism with this compound

Given that this compound is not a substrate for the primary enzymes of glycolysis, such as hexokinase, its cellular and molecular interactions are distinct from those of D-Glucose. frontiersin.orgwikipedia.org Research has focused on its interactions with cell surface receptors, particularly those involved in taste perception.

Studies have demonstrated that L-Glucose, similar to its D-isomer, is perceived as sweet by humans. biorxiv.orgresearchgate.net This sweet taste is mediated through the activation of the human sweet taste receptor TAS1R2/TAS1R3. biorxiv.orgresearchgate.netnih.gov Cell-based functional assays have confirmed that both L- and D-glucose can activate this receptor, which is a heterodimer of the T1R2 and T1R3 subunits. nih.govbiorxiv.org This interaction is a clear example of a molecular interaction independent of metabolic pathways. The binding of L-Glucose to the TAS1R2/TAS1R3 receptor initiates a signaling cascade that results in the perception of sweetness.

Interestingly, further research has shown that D- and L-glucose can also activate the T1R2 and T1R3 subunits when they are expressed as homodimers (T1R2/T1R2 or T1R3/T1R3), not just as the canonical T1R2/T1R3 heterodimer. biorxiv.org This suggests a broader interaction with the components of the sweet taste receptor system. The binding site for glucose on these receptors is a key area of study, with computational models suggesting that both enantiomers can occupy the orthosteric binding site in the Venus flytrap (VFT) domain of the TAS1R2 subunit. biorxiv.orgresearchgate.net

Beyond taste receptors, the transport of L-Glucose into cells is another area of non-metabolic interaction. While D-Glucose is readily transported into cells by a family of glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs), the transport of L-Glucose is significantly more limited. wikipedia.orgmdpi.com However, some studies have reported the uptake of fluorescently labeled L-glucose analogues into certain tumor cells, suggesting the existence of alternative transport mechanisms that are not yet fully characterized and are distinct from the classical glucose transporters. jst.go.jp For instance, in bovine brain artery endothelial cells, a Na+/energy-dependent glucose transporter, distinct from the typical SGLTs, has been shown to be involved in glucose uptake, and this transport is not elicited by L-glucose, highlighting the stereospecificity of these transporters. ahajournals.org

Interactive Table: Specific Cellular and Molecular Interactions of L-Glucose

Cellular/Molecular Target Interaction/Effect Experimental System Key Findings Citation
Sweet Taste Receptor (TAS1R2/TAS1R3) ActivationHuman sensory panels, HEK293T cells expressing the receptor.L-Glucose is perceived as sweet and activates the TAS1R2/TAS1R3 receptor in a dose-dependent manner. biorxiv.orgresearchgate.netnih.govnih.gov
Sweet Taste Receptor Subunits (T1R2, T1R3) Activation of homodimersHEK293T cells expressing individual subunits.L-Glucose can activate T1R2/T1R2 and T1R3/T1R3 homodimers. biorxiv.org
Cellular Transport Limited uptakeVarious cell lines.Generally not transported by classical glucose transporters (GLUTs, SGLTs). wikipedia.orgmdpi.comahajournals.org
Alternative Transport Mechanisms Potential uptakeCertain tumor cells.Some fluorescent L-glucose analogues show uptake, suggesting uncharacterized transport mechanisms. jst.go.jp

Advanced Theoretical and Computational Studies Involving L Glucose 1,2 13c2

Molecular Dynamics Simulations of L-Glucose-1,2-13C2 Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can illuminate its interactions with biological macromolecules such as enzymes and transport proteins. These simulations provide a high-resolution view of the binding process, conformational changes, and the specific forces governing the interaction.

Research on related glucose analogs demonstrates that the primary driving force for the binding of glucose to proteins is often shape complementarity, facilitated by nonpolar van der Waals interactions. nih.gov A diverse array of hydrogen bonds further stabilizes the complex. nih.gov In MD simulations involving a labeled compound like this compound, researchers can precisely track the orientation and dynamics of the sugar within a protein's binding pocket. The simulations calculate the forces between atoms using a molecular mechanics force field, allowing for the prediction of binding free energies and the identification of key amino acid residues involved in the interaction. utupub.fi While the 13C labeling does not significantly alter the macroscopic physical properties, it is crucial for correlating simulation results with experimental data from techniques like NMR spectroscopy, which are sensitive to the isotopic composition. acs.org

Table 1: Parameters in a Typical MD Simulation of a Glucose Analog with a Macromolecule
ParameterDescriptionExample Value/Software
Force Field A set of parameters and equations used to describe the potential energy of the system.GROMOS, AMBER, CHARMM
Solvent Model Explicit representation of solvent molecules (e.g., water) surrounding the system.SPC, TIP3P
Simulation Time The duration of the simulation, which needs to be long enough to capture the biological event of interest.10 ns - 1 µs
Temperature & Pressure Controlled conditions to mimic the physiological environment.300 K, 1 atm
Key Interactions Analyzed Specific non-covalent bonds and forces that are monitored during the simulation.Hydrogen bonds, van der Waals forces, electrostatic interactions
Calculated Outputs Quantitative results derived from the simulation trajectory.Binding Free Energy (MM/PBSA), Root Mean Square Deviation (RMSD), Radial Distribution Functions

Quantum Chemical Calculations for Isotopic Effects on this compound Molecular Properties

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. When applied to this compound, these methods can precisely predict the effects of isotopic substitution on various molecular characteristics. The replacement of 12C with 13C at the C1 and C2 positions introduces subtle but measurable changes in molecular properties due to the increased nuclear mass.

These isotopic effects primarily manifest in changes to vibrational frequencies, which in turn influence kinetic isotope effects (KIEs) in chemical reactions. acs.orgacs.org Computational studies on glucose have used methods like Natural Bond Orbital (NBO) analysis to understand how isotopic substitution affects hyperconjugation—the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital. acs.org For this compound, this would impact the stability of different conformations (anomers) and the reactivity at the anomeric center. acs.org Quantum calculations can model the transition states of enzymatic or chemical reactions, and the predicted KIEs can be compared with experimental values to validate reaction mechanisms. acs.org

Table 2: Predicted Isotopic Effects on this compound Properties via Quantum Chemistry
Molecular PropertyPredicted Effect of 1,2-13C2 LabelingRationale
C1-C2 Bond Length Negligible changeBond length is primarily determined by electronic structure, which is unchanged by isotopic substitution.
C1-H and C2-H Vibrational Frequencies Slight decrease (redshift)The heavier 13C nucleus leads to a lower vibrational frequency for the C-H bond (treating it as a harmonic oscillator).
Anomeric Equilibrium Minor shiftIsotopic substitution can alter zero-point vibrational energies, slightly favoring one anomer over the other. acs.org
Kinetic Isotope Effect (KIE) >1 for reactions involving C1-C2 bond cleavageThe C1-C2 bond involving heavier isotopes requires more energy to break, slowing the reaction rate compared to the unlabeled compound. acs.org
13C NMR Chemical Shift No direct effect on its own shiftThe chemical shift is determined by the electronic environment. The labeling makes the signal observable at the 13C frequency.

In Silico Modeling of this compound Transport and Distribution

In silico modeling of transport and distribution is predominantly achieved through 13C-Metabolic Flux Analysis (MFA). nih.govnih.gov This powerful technique uses isotopically labeled substrates to trace the flow of atoms through metabolic networks. While L-glucose is not readily metabolized, it can be transported into cells by certain transporters, and some bacterial species possess enzymes capable of oxidizing it. chemicalbook.com Therefore, this compound is an ideal tracer for studying these specific transport and initial enzymatic steps without interference from downstream metabolic pathways.

In a typical 13C-MFA experiment, cells are cultured with this compound. nih.gov After a period of incubation, metabolites are extracted and their isotopic labeling patterns are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org This experimental data is then used as an input for a computational model of the cell's metabolic network. tum.de The model computationally simulates the flow (flux) of carbon through various reactions and finds the flux distribution that best explains the observed labeling patterns. researchgate.net The use of [1,2-13C2]glucose is particularly effective for resolving fluxes in upper glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govmdpi.com

Table 3: Components of an In Silico Metabolic Flux Analysis (MFA) Model
ComponentDescriptionExample
Metabolic Network Map A curated model of all relevant biochemical reactions within the cell or organism.Glycolysis, Pentose Phosphate Pathway, TCA Cycle.
Tracer(s) The isotopically labeled substrate(s) introduced into the system.This compound, [U-13C5]Glutamine. nih.gov
Experimental Data Inputs Measured rates and labeling patterns from the experiment.Substrate uptake rates, product secretion rates, Mass Distribution Vectors (MDVs) of intracellular metabolites. nih.govnih.gov
Computational Algorithm Software that performs non-linear optimization to fit the model to the data.INCA, OpenMebius, WUFlux.
Model Outputs The calculated flux values for each reaction in the network.Flux maps showing carbon flow (e.g., in nmol/10^6 cells/h), confidence intervals for each flux value. nih.gov

Cheminformatics Approaches to Labeled Carbohydrate Analog Databases Including this compound

Cheminformatics combines computer and information science to address problems in chemistry. For labeled compounds like this compound, cheminformatics is essential for the organization, storage, and analysis of complex data. This includes the development of specialized databases and computational tools that support research using isotopic tracers.

Public and commercial chemical databases are the first-line resource, containing basic information such as molecular formula, weight, CAS number, and supplier details. chemicalbook.compharmaffiliates.comscbt.com More advanced databases, often linked to analytical repositories, would also store experimental and theoretical data, including NMR and MS spectra, isotopic purity, and optimized molecular geometries from quantum calculations.

A key cheminformatics application is in the context of metabolic modeling. Databases and software platforms for MFA not only contain the metabolic network models themselves but also tools for designing optimal labeling experiments. tum.depnas.org They help researchers decide which isotopic tracer, such as this compound, will provide the most precise information for a specific metabolic pathway of interest. nih.gov These systems facilitate the entire workflow from experimental design to data analysis and visualization of metabolic flux maps.

Table 4: Potential Data Fields in a Cheminformatics Database for Labeled Carbohydrates
Field NameData TypeDescriptionExample
Compound ID AlphanumericA unique identifier for the specific isotopologue.LG-13C12-001
IUPAC Name TextThe systematic chemical name including isotopic information.L-Glucopyranose-1,2-13C2
SMILES String TextA line notation for describing the structure of chemical species.OCC@HC@@HC@H13CH[13C@H]=O
Molecular Formula TextThe elemental composition including isotopes.C4(13C)2H12O6
Isotopic Purity Numeric (%)The percentage of molecules that contain the specified labels.99 atom % 13C
Mass Spectrometry Data File/LinkRaw or processed MS data showing mass isotopomer distributions.Mass Spectrum.mzML
NMR Spectra File/Link1H and 13C NMR spectra for structural verification.13C_NMR.jdx
Associated Studies Link/DOILinks to publications or experiments that have used this compound.doi:10.1021/ja...

Emerging Research Directions and Future Perspectives for L Glucose 1,2 13c2

Integration with Advanced Preclinical Imaging Modalities for L-Glucose-1,2-13C2 Tracing

The stable isotope labeling of this compound positions it as a powerful tracer for metabolic flux analysis, with significant potential for integration with advanced preclinical imaging modalities. Unlike its radioactive counterparts, this compound offers the advantage of being non-radioactive, making it suitable for a wider range of in vitro and in vivo studies. The primary analytical technique for tracing 13C-labeled substrates is mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). These methods allow for the precise quantification of isotope enrichment in downstream metabolites, providing a detailed picture of metabolic pathways.

Recent advancements in imaging techniques are opening new avenues for visualizing the metabolic fate of this compound in real-time and with spatial resolution. Hyperpolarized 13C magnetic resonance spectroscopic imaging (HP 13C-MRSI) is a particularly promising modality. nih.gov This technique dramatically increases the signal-to-noise ratio of 13C-labeled compounds, enabling the in vivo imaging of metabolic conversion. nih.gov While much of the current preclinical work has focused on hyperpolarized [1-13C]pyruvate, the principles can be extended to other 13C-labeled substrates like this compound. The ability to non-invasively map the uptake and metabolism of this compound in tumors or other tissues could provide invaluable insights into disease processes and response to therapy. nih.gov

Another emerging area is the use of mass spectrometry imaging (MSI), which can visualize the distribution of molecules, including isotopically labeled metabolites, directly in tissue sections. By administering this compound to a preclinical model, MSI could be used to map the spatial distribution of the tracer and its metabolic products within a heterogeneous tissue environment, such as a tumor, revealing metabolic hotspots and distinct metabolic phenotypes of different cell populations.

The integration of these advanced imaging modalities with this compound tracing offers the potential to bridge the gap between traditional metabolic flux analysis and in vivo biology, providing a more comprehensive understanding of dynamic metabolic processes in health and disease.

High-Throughput Screening Applications for this compound Transport Modulators

The transport of glucose across the cell membrane is a critical step in cellular metabolism and is mediated by a family of glucose transporters (GLUTs). d-nb.infonih.gov Identifying compounds that can modulate the activity of these transporters is of significant interest for various therapeutic areas, including oncology and metabolic diseases. nih.govnih.gov this compound can serve as a valuable tool in the development of high-throughput screening (HTS) assays to discover and characterize such modulators.

The principle behind such an assay would involve incubating cells that express a specific glucose transporter with this compound in the presence of a library of test compounds. The uptake of this compound would then be quantified using a high-throughput compatible method, such as mass spectrometry. A decrease or increase in the intracellular concentration of this compound would indicate that a compound is an inhibitor or activator of the transporter, respectively.

Several key components are necessary for a successful HTS campaign. Firstly, a robust cell line that overexpresses the target glucose transporter is required to ensure a sufficient signal-to-noise ratio. benthamopen.com Secondly, an automated liquid handling system is needed to manage the large number of plates and compounds typical of an HTS campaign. Finally, a rapid and sensitive analytical method, such as rapid-fire mass spectrometry, is essential for quantifying the isotopic tracer in a high-throughput manner.

The development of such HTS assays using this compound would enable the screening of large chemical libraries to identify novel modulators of glucose transport. benthamopen.com These hits could then be further characterized and optimized to develop new therapeutic agents or research tools to probe the function of specific glucose transporters.

Engineering of Novel this compound Derivatives for Targeted Research

The chemical structure of L-glucose can be modified to create novel derivatives with specific properties for targeted research applications. researchgate.netresearchgate.net By incorporating the 1,2-13C2 isotopic label into these derivatives, researchers can create powerful tools to probe specific biological processes.

One area of interest is the development of L-glucose derivatives that are selectively taken up by specific cell types or tissues. This could be achieved by conjugating L-glucose to a ligand that binds to a receptor that is overexpressed on the target cells. For example, a derivative could be designed to target cancer cells by linking it to a molecule that binds to a tumor-specific antigen. The 1,2-13C2 label would then allow researchers to track the uptake and metabolism of the derivative specifically within the cancer cells.

Another avenue for engineering novel derivatives is to modify the L-glucose molecule to trap it within the cell. For instance, a derivative could be designed that is a substrate for an intracellular enzyme that modifies it in such a way that it can no longer be transported out of the cell. This would lead to an accumulation of the 1,2-13C2 label within the target cells, enhancing the signal for detection by mass spectrometry or imaging techniques.

The synthesis of these novel this compound derivatives would require expertise in carbohydrate chemistry and isotopic labeling. However, the potential payoff in terms of creating highly specific and sensitive probes for targeted research is significant.

Interdisciplinary Research with Nanotechnology for Controlled Delivery or Sensing of this compound

The convergence of nanotechnology and metabolic research offers exciting new possibilities for the use of this compound. Nanoparticles can be engineered to serve as carriers for the controlled delivery of this compound to specific cells or tissues. nih.gov For example, liposomes or polymeric nanoparticles could be loaded with the isotopic tracer and surface-functionalized with targeting moieties to direct them to a desired location in the body. This would allow for more precise metabolic studies in vivo, reducing the required dose of the tracer and minimizing off-target effects.

In addition to delivery, nanotechnology can also be used to develop novel sensors for the detection of this compound and its metabolites. nih.govnih.gov Nanosensors, such as those based on gold nanoparticles or carbon nanotubes, can be designed to exhibit a change in their optical or electrical properties upon binding to a specific molecule. mdpi.commdpi.com A nanosensor could be developed to specifically recognize this compound, allowing for its real-time detection in biological fluids or even within living cells.

The development of such nano-based delivery and sensing systems for this compound would require a highly interdisciplinary approach, bringing together experts in materials science, chemistry, and biology. The potential applications of these technologies are vast, ranging from fundamental metabolic research to the development of new diagnostic tools.

Unexplored Biological Systems and Pathological Contexts for this compound Probing

While [1,2-13C2]glucose has been used to study metabolism in various contexts, such as in Chinese Hamster Ovary (CHO) cells for monoclonal antibody production and in monocytes under neuroinflammatory conditions, there are many biological systems and pathological contexts where this compound could provide novel insights. nih.govfda.gov

One such area is the study of rare metabolic diseases. Many of these disorders are caused by genetic defects in specific metabolic enzymes. By tracing the metabolism of this compound in patient-derived cells, researchers could pinpoint the exact metabolic block and gain a better understanding of the disease pathophysiology. This could also aid in the development of new therapeutic strategies.

Another unexplored area is the role of metabolic reprogramming in non-cancerous diseases, such as neurodegenerative disorders and cardiovascular disease. There is growing evidence that altered metabolism plays a key role in the progression of these conditions. This compound could be used to investigate these metabolic changes in preclinical models of these diseases, potentially identifying new therapeutic targets.

The table below summarizes some of the key research findings related to the application of [1,2-13C2]glucose in different biological contexts.

Biological System/Pathological Context Key Research Finding Reference
Mammalian Cells [1,2-13C2]glucose provides precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov
Neuroinflammation Used to assess metabolic alterations in human monocytes, showing changes in glycolysis and the TCA cycle. nih.gov
Cancer Cells A widely used tracer to quantify fluxes in glycolysis and the pentose phosphate pathway. researchgate.net
Chinese Hamster Ovary (CHO) Cells Proposed for metabolic flux analysis to understand and improve monoclonal antibody production. fda.gov
Preadipocytes Employed to study the influence of fructose (B13574) on the intermediary metabolism of glucose. researchgate.net

By extending the application of this compound to these and other unexplored areas, researchers can continue to unravel the complexities of cellular metabolism and its role in health and disease.

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